Superior Detection of Local Recurrence in the Prostate Bed vs. 68Ga-PSMA-11
A direct head-to-head prospective study in 58 patients with biochemical recurrence of prostate cancer demonstrated that 18F-fluciclovine has a significantly higher detection rate for local recurrence in the prostate bed compared to 68Ga-PSMA-11 [1]. This is a critical advantage for identifying patients who are candidates for curative salvage therapy. The overall detection rate for prostate cancer recurrence was comparable between the two tracers (79.3% for fluciclovine vs. 82.8% for PSMA, P=0.64), but the specific advantage in the local region was pronounced [1].
| Evidence Dimension | Detection Rate of Local Recurrence in Prostate Bed |
|---|---|
| Target Compound Data | 37.9% (22/58 patients) |
| Comparator Or Baseline | 68Ga-PSMA-11: 27.6% (16/58 patients) |
| Quantified Difference | 10.3 percentage points (P = 0.03) |
| Conditions | Prospective study of 58 patients with biochemical recurrence of prostate cancer; both PET/CT scans performed within a mean interval of 9.4 days on identical scanners. |
Why This Matters
This quantifies the clinical scenario where fluciclovine is the superior choice, directly impacting the selection of salvage therapy and potentially improving patient outcomes.
- [1] Pernthaler B, Kulnik R, Gstettner C, et al. A Prospective Head-to-Head Comparison of 18F-Fluciclovine With 68Ga-PSMA-11 in Biochemical Recurrence of Prostate Cancer in PET/CT. Clin Nucl Med. 2019;44(10):e566-e573. View Source
